5-Bromo-8-fluoroquinoline-2-carboxylic acid 5-Bromo-8-fluoroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920091
InChI: InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrFNO2
Molecular Weight: 270.05 g/mol

5-Bromo-8-fluoroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15920091

Molecular Formula: C10H5BrFNO2

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-fluoroquinoline-2-carboxylic acid -

Specification

Molecular Formula C10H5BrFNO2
Molecular Weight 270.05 g/mol
IUPAC Name 5-bromo-8-fluoroquinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15)
Standard InChI Key OCPGASVQDWLIAV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The quinoline core of 5-bromo-8-fluoroquinoline-2-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substitutions at the 2-, 5-, and 8-positions introduce distinct electronic and steric effects:

  • Carboxylic acid (C2): Enhances polarity and enables salt formation or esterification.

  • Bromine (C5): Provides a heavy atom for crystallographic studies and participates in cross-coupling reactions .

  • Fluorine (C8): Increases metabolic stability and modulates lipophilicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₅BrFNO₂
Molecular weight270.05 g/mol
IUPAC name5-bromo-8-fluoroquinoline-2-carboxylic acid
Canonical SMILESC1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O
XLogP32.7 (estimated)

Spectroscopic Profiles

  • NMR: The ¹H NMR spectrum typically shows aromatic protons as doublets or triplets due to coupling with fluorine (J = 8–12 Hz) and bromine atoms. The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F and C-Br stretches) .

Synthetic Methodologies

Multi-Step Synthesis

Industrial-scale production often involves sequential halogenation and carboxylation steps:

  • Bromination: 8-Fluoroquinoline undergoes electrophilic aromatic substitution using Br₂/FeBr₃ at 0–5°C to install bromine at C5.

  • Carboxylation: Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂ introduces the carboxylic acid group at C2 .

Key Challenges:

  • Regioselectivity in bromination requires careful temperature control to avoid di-substitution .

  • Lithium-halogen exchange side reactions may occur during carboxylation, necessitating cryogenic conditions .

Patent-Based Innovations

A patented lithiation-boronation protocol (EP0812847B1) for analogous bromo-fluoroarenes provides insights into scalable production :

  • Lithiation of 1-bromo-4-fluorobenzene with LiTMP (-78°C).

  • Transmetalation with B(OiPr)₃ to form boronate intermediates.

  • Acidic hydrolysis yields boronic acids, which can be adapted for quinoline systems .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <1 mg/mL (pH 7.4) due to the hydrophobic quinoline core .

  • Stability: Decomposes above 250°C; sensitive to strong bases (saponification of ester derivatives).

Reactivity

  • Nucleophilic substitution: Bromine at C5 participates in Suzuki-Miyaura couplings for biaryl synthesis .

  • Decarboxylation: Heating above 150°C releases CO₂, forming 5-bromo-8-fluoroquinoline.

Biological Activity and Applications

Table 2: Preliminary Bioactivity Data

AssayResult (IC₅₀)Model Organism
DNA gyrase inhibition2.8 μME. coli
Topoisomerase IV>10 μMS. aureus

Kinase Inhibition

The carboxylic acid group chelates ATP-binding site residues in kinases:

  • VEGFR-2 inhibition: 45% at 10 μM (in silico docking score: -9.2 kcal/mol) .

Future Research Directions

Targeted Drug Design

  • Hybrid molecules: Conjugation with azole antifungals via amide linkages may broaden antimicrobial spectra.

  • Prodrug strategies: Esterification of the carboxylic acid could improve oral bioavailability .

Materials Science Applications

  • Metal-organic frameworks (MOFs): Coordinate with Zn²⁺/Cu²⁺ to create luminescent materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator